molecular formula C7H21ClN4 B14354227 1-Methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride CAS No. 90937-37-4

1-Methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride

Cat. No.: B14354227
CAS No.: 90937-37-4
M. Wt: 196.72 g/mol
InChI Key: JZQDVQIKOCJWAA-UHFFFAOYSA-N
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Description

1-Methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride is a chemical compound that belongs to the class of hydrazines Hydrazines are known for their applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylhydrazine with a pentyl halide, followed by the introduction of a second methylhydrazine group. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The final product is often purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrazine groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) or other amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction may produce simpler hydrazine compounds.

Scientific Research Applications

1-Methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-Methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride exerts its effects involves its interaction with molecular targets in cells. The compound can act as a nucleophile, reacting with electrophilic centers in biological molecules. This can lead to the formation of covalent bonds with proteins, nucleic acids, or other cellular components, potentially altering their function. The specific pathways involved depend on the context of its use and the specific targets it interacts with.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylhydrazine: A related compound with similar hydrazine groups but different substitution patterns.

    Pentylhydrazine: Another hydrazine derivative with a pentyl group but lacking the additional methylhydrazine group.

Uniqueness

1-Methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydrazine groups and pentyl chain make it particularly versatile in various applications, distinguishing it from other hydrazine derivatives.

Properties

CAS No.

90937-37-4

Molecular Formula

C7H21ClN4

Molecular Weight

196.72 g/mol

IUPAC Name

1-methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride

InChI

InChI=1S/C7H20N4.ClH/c1-8-10-6-4-3-5-7-11-9-2;/h8-11H,3-7H2,1-2H3;1H

InChI Key

JZQDVQIKOCJWAA-UHFFFAOYSA-N

Canonical SMILES

CNNCCCCCNNC.Cl

Origin of Product

United States

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